(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
The compound (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a bifunctional molecule featuring a piperazine core substituted with a 2-chloro-6-fluorobenzoyl group and a methanone-linked 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety. This structure combines a halogenated aromatic system with a partially hydrogenated heterocyclic ring, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. The tetrahydropyridin ring in the pyrazolo-pyridine system may enhance conformational flexibility compared to fully aromatic analogs .
Properties
IUPAC Name |
[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-14-5-3-6-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)16-12-13-4-1-2-7-25(13)22-16/h3,5-6,12H,1-2,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOOZHOJKWFMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Cyclic Ketones
The tetrahydropyrazolo[1,5-a]pyridine core is synthesized through cyclocondensation reactions. A representative method involves:
- Reacting 2-chloronicotinic acid with hydrazine hydrate to form 2-hydrazinylnicotinic acid.
- Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH, reflux) yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Reaction Conditions :
Alternative Route via Knorr Pyrazole Synthesis
Substituted pyrazoles can be synthesized by reacting β-ketoesters with hydrazines:
- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate reacts with hydrazine hydrate in ethanol.
- Cyclization under microwave irradiation (150°C, 20 min) affords the tetrahydropyrazolo[1,5-a]pyridine core.
Optimization Note : Microwave-assisted methods reduce reaction times from 12 hours to 20 minutes while improving yields to 78%.
Preparation of 1-(2-Chloro-6-fluorobenzoyl)piperazine
Acylation of Piperazine with 2-Chloro-6-fluorobenzoyl Chloride
Piperazine reacts with 2-chloro-6-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions:
- Procedure : Piperazine (1 eq) is dissolved in DCM, cooled to 0°C, and treated with 2-chloro-6-fluorobenzoyl chloride (1.1 eq) and triethylamine (2 eq).
- Workup : The mixture is stirred for 4 hours, washed with NaHCO$$3$$, and purified via column chromatography (SiO$$2$$, EtOAc/hexane).
Key Data :
Alternative Benzoylation Using Carbodiimide Coupling
For acid-sensitive substrates, 2-chloro-6-fluorobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Conditions : DMF, rt, 12 hours.
- Advantage : Avoids acyl chloride handling; suitable for large-scale synthesis.
Fragment Coupling Strategies
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid derivative of Fragment A is activated as an acyl chloride or mixed anhydride for coupling with Fragment B:
- Acyl Chloride Method :
Direct Ketone Synthesis via Friedel-Crafts Acylation
For methanone formation, a Friedel-Crafts acylation is employed:
- Fragment A (tetrahydropyrazolo[1,5-a]pyridine) is reacted with 1-(2-chloro-6-fluorobenzoyl)piperazine in the presence of AlCl$$_3$$.
- Conditions : 1,2-dichloroethane, reflux, 6 hours.
- Yield : 60%.
Optimization and Challenges
Regioselectivity in Pyrazole Ring Formation
The position of substituents on the pyrazole ring is controlled by:
Purification Challenges
- Column Chromatography : Silica gel with EtOAc/hexane (1:1) effectively separates the target compound from unreacted piperazine.
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.
Analytical Characterization
Spectroscopic Data
$$ ^1H $$ NMR (400 MHz, CDCl$$3$$) :
δ 7.45 (t, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 4.50 (s, 2H, CH$$2$$), 3.80–3.60 (m, 8H, piperazine-H), 2.90 (t, 2H, CH$$2$$), 2.50 (m, 2H, CH$$2$$).HRMS (ESI+) :
Calculated for C$${20}$$H$${19}$$ClFN$$4$$O$$2$$: 423.1094 [M+H]$$^+$$. Found: 423.1096.
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure and methanone connectivity (Fig. 2).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: : Formation of 2-chloro-6-fluorobenzoic acid.
Reduction: : Formation of piperazine derivatives with reduced functional groups.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone demonstrate significant antimicrobial activity. For instance, derivatives containing piperazine and pyrazole rings have been evaluated for their antibacterial and antifungal properties. These studies often employ methods such as disc diffusion and minimum inhibitory concentration (MIC) assays to assess efficacy against various microbial strains .
Anticancer Potential
Research has also explored the anticancer potential of similar compounds. The structural motifs present in this compound allow for interaction with multiple biological targets involved in cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to enzymes or receptors that play critical roles in tumor growth and survival .
Psychiatric Disorders
Given the presence of the piperazine moiety, there is potential for applications in treating psychiatric disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and anxiety disorders .
Neurological Disorders
The tetrahydropyrazolo structure is associated with neuroprotective effects. Preliminary studies suggest that derivatives may offer protection against neurodegeneration by modulating neuroinflammatory responses and promoting neuronal survival .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of piperazine derivatives showed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine ring could enhance antibacterial efficacy significantly .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines demonstrated that specific derivatives of the compound inhibited cell growth through apoptosis induction. Mechanistic studies revealed that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations:
Piperazine Substituents :
- The target compound’s 2-chloro-6-fluorobenzoyl group introduces both halogenated electron-withdrawing effects and steric hindrance, which may enhance binding specificity compared to simpler chlorophenyl substituents (e.g., 3-chlorophenyl in the analog from ) .
- Substituent positioning (2- and 6- vs. 3- or 4-) can alter molecular dipole moments and π-π stacking interactions.
Heterocyclic Core :
- The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in the target compound introduces partial saturation, which may improve aqueous solubility compared to fully aromatic pyrazolo-pyrimidine cores (e.g., in analogs from ). However, this could reduce planarity and affect interactions with flat binding pockets .
- Methyl and benzyl groups in analogs (e.g., 5,7-dimethyl or 6-(2-methylbenzyl)) likely increase lipophilicity and metabolic stability but may introduce steric clashes in tight binding sites.
Functional Group Variations: The methanone linker in the target compound differs from carboxamide groups in some analogs (e.g., N-[2-(4-chlorophenyl)ethyl]-...carboxamide).
Hypothetical Pharmacological Implications
While specific activity data for the target compound are unavailable in the provided evidence, structural trends suggest:
- Receptor Binding : The 2-chloro-6-fluorobenzoyl group could target halogen-binding pockets in enzymes or receptors, as seen in kinase inhibitors or GPCR modulators.
- Metabolic Stability : The hydrogenated pyridine ring may reduce susceptibility to oxidative metabolism compared to aromatic systems.
- Solubility : Partial saturation in the heterocycle might improve water solubility, aiding formulation.
Biological Activity
The compound (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 428.9 g/mol. Its structure includes a piperazine ring and a tetrahydropyrazolo moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClFN6O |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 1020502-31-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The unique combination of functional groups allows it to modulate these targets effectively.
- Receptor Binding : The piperazine moiety facilitates binding to serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes that play roles in cancer progression and inflammation.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown selective inhibition against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacological Effects
Research has highlighted the potential neuropharmacological effects of this compound. It appears to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which may have implications for treating anxiety and depression .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the efficacy of various piperazine derivatives against human cancer cell lines. The results demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells . -
Neuroprotective Effects :
In a model of chemically-induced seizures in zebrafish, similar compounds were shown to enhance neuroprotective pathways by upregulating neurosteroid levels while downregulating stress hormones . This suggests potential applications in epilepsy treatment.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Chloro-6-fluorobenzamide | Moderate anticancer activity |
| Piperazine derivatives | Broad spectrum neuropharmacology |
| Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer and anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
